

# "4-(4-Methylpiperidin-4-yl)morpholine" basic properties

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## Compound of Interest

Compound Name:	4-(4-Methylpiperidin-4-yl)morpholine
Cat. No.:	B1338474

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## An In-depth Technical Guide to 4-Morpholinopiperidine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the basic properties of 4-morpholinopiperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the ambiguity of the initially provided name "**4-(4-Methylpiperidin-4-yl)morpholine**" and the prevalence of data for a closely related structure, this document focuses on 4-morpholinopiperidine (CAS No. 53617-35-9). This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.<sup>[1]</sup> This guide will cover its fundamental chemical and physical properties, detailed synthesis protocols, and its role in the development of therapeutic agents.

## Core Properties of 4-Morpholinopiperidine

4-Morpholinopiperidine is a bifunctional molecule incorporating both a piperidine and a morpholine ring. This unique structural arrangement imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.<sup>[1]</sup>

## Physicochemical Data

The following table summarizes the key quantitative data for 4-morpholinopiperidine.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	170.25 g/mol	<a href="#">[4]</a>
CAS Number	53617-35-9	<a href="#">[5]</a>
Melting Point	40-43 °C	
Boiling Point	100-115 °C at 0.15-0.20 mmHg	
Topological Polar Surface Area	24.5 Å <sup>2</sup>	<a href="#">[6]</a>
Hydrogen Bond Donor Count	1	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[4]</a>
Rotatable Bond Count	1	<a href="#">[4]</a>

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of 4-morpholinopiperidine.

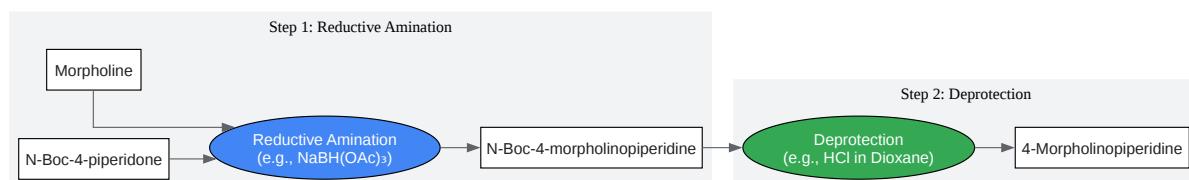
Spectrum Type	Key Features	Source(s)
<sup>1</sup> H NMR (400MHz, D <sub>2</sub> O)	$\delta$ 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (m, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50- 2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H)	[7]
<sup>13</sup> C NMR	Data available in spectral databases.	[6]
IR Spectra	ATR-IR spectra are available from commercial suppliers.	[6]

## Synthesis of 4-Morpholinopiperidine

The synthesis of 4-morpholinopiperidine is well-documented, with several methods reported in the literature. A common approach involves the reductive amination of a protected piperidone derivative followed by deprotection.

## General Synthesis Workflow

The following diagram illustrates a typical synthetic route to 4-morpholinopiperidine.



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Caption: General synthesis workflow for 4-Morpholinopiperidine.

## Detailed Experimental Protocols

### Method 1: From N-tert-butoxycarbonyl-4-piperidone[7]

- Synthesis of N-Boc-4-morpholinopiperidine:
  - To a solution of N-tert-butoxycarbonyl-4-piperidone (10.0 g, 50 mmol) in anhydrous methanol (100 mL) in a 250 mL three-necked flask, slowly add acetic acid and morpholine (4.78 g, 55 mmol).
  - Add 10% palladium on carbon (1 g).
  - Carry out the reaction under a hydrogen atmosphere overnight.
  - Monitor the reaction completion by gas chromatography.
  - Upon completion, evaporate the solvent. Dissolve the residue in dichloromethane, wash with a small amount of water, separate the organic layer, and dry it.
  - Purify the product by column chromatography (dichloromethane:methanol = 20:1) to obtain a white solid.
- Deprotection to 4-Morpholinopiperidine:
  - Place the synthesized N-Boc-4-morpholinopiperidine (9.0 g, 33 mmol) in a 100 mL three-necked flask.
  - Add a solution of HCl in 1,4-dioxane.
  - Stir the mixture and then filter to obtain a white solid (the hydrochloride salt).
  - Neutralize the salt with a base to yield 4-morpholinopiperidine.

### Method 2: From N-benzyl-4-(4-morpholinyl)piperidine

- Hydrogenation:
  - Dissolve N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) in methanol (400 mL).

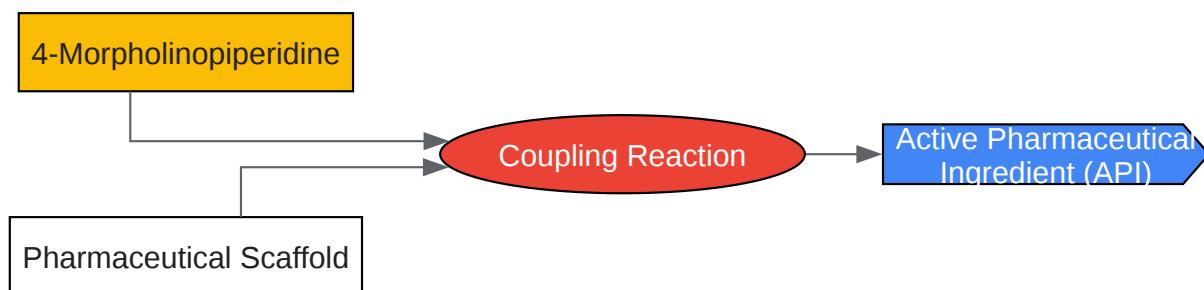
- Add 10% palladium on carbon catalyst (5.2 g).
- Conduct the hydrogenation at room temperature for 18 hours under 50 psi of hydrogen pressure.
- After the reaction is complete, remove the catalyst by filtration.
- Concentrate the filtrate to obtain a colorless oily substance, which crystallizes upon standing. The reported yield is 93%.

## Applications in Drug Development

4-Morpholinopiperidine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its utility spans various therapeutic areas.

## Role as a Synthetic Intermediate

The following diagram illustrates the role of 4-morpholinopiperidine as a building block in the synthesis of more complex drug molecules.



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Caption: Role of 4-Morpholinopiperidine in drug synthesis.

It is notably used in the synthesis of:

- Alectinib: An anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer.<sup>[7]</sup>
- Selective adenosine A2A receptor antagonists.

- Antidepressants.[[1](#)]
- P2Y12 antagonists for inhibiting platelet aggregation.
- Antimalarial agents.
- Quinoline derivatives with antimicrobial activity.

## Conclusion

4-Morpholinopiperidine is a versatile and valuable building block in modern medicinal chemistry. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible intermediate for the development of a wide range of therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important compound.

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